1,1-Dibutoxycyclohexane

描述

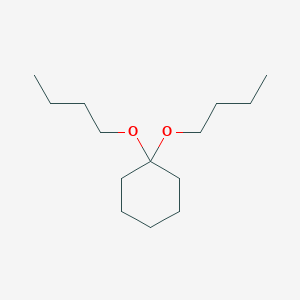

1,1-Dibutoxycyclohexane is a cyclohexane derivative with two butoxy (-OC₄H₉) groups attached to the same carbon atom. This compound belongs to the class of geminal diethers, where the oxygen atoms are bonded to adjacent positions on the cyclohexane ring. Such compounds are often utilized as solvents, intermediates in organic synthesis, or stabilizers due to their steric bulk and moderate polarity.

属性

CAS 编号 |

6624-93-7 |

|---|---|

分子式 |

C14H28O2 |

分子量 |

228.37 g/mol |

IUPAC 名称 |

1,1-dibutoxycyclohexane |

InChI |

InChI=1S/C14H28O2/c1-3-5-12-15-14(16-13-6-4-2)10-8-7-9-11-14/h3-13H2,1-2H3 |

InChI 键 |

JIIZXZFZZLOMMR-UHFFFAOYSA-N |

规范 SMILES |

CCCCOC1(CCCCC1)OCCCC |

产品来源 |

United States |

相似化合物的比较

Structural Analogs and Molecular Properties

The following compounds share structural similarities with 1,1-dibutoxycyclohexane, differing primarily in substituent type, size, or position:

Key Observations :

Physical Properties

Comparative physical data for selected compounds:

*Estimated based on alkyl-substituted cyclohexanes .

†Estimated based on boiling point trends for larger ethers.

‡Predicted from analogous ethers with similar substituents.

Key Observations :

- Boiling Points : Longer alkoxy chains (e.g., butoxy vs. ethoxy) elevate boiling points due to increased molecular weight and van der Waals interactions .

- Density : Ethers generally exhibit higher densities than hydrocarbons (e.g., 1,1-dimethylcyclohexane: ~0.78 g/mL vs. bicyclohexane: 0.864 g/mL) due to oxygen's electronegativity .

Chemical Reactivity and Stability

- Ether Stability : Geminal diethers like this compound are less prone to acid-catalyzed cleavage compared to vicinal ethers due to steric protection of the ether linkage .

- Oxidative Resistance : Alkyl-substituted cyclohexanes (e.g., 1,1-dimethylcyclohexane) are more resistant to oxidation than ethers, which may form peroxides under prolonged storage .

- Synthetic Utility : Compounds like 1-ethoxy-1-ethylcyclohexane may serve as intermediates in Grignard or alkylation reactions, whereas this compound could act as a protecting group for carbonyl compounds .

Research Findings and Data Gaps

- Synthesis: Evidence from related compounds (e.g., 1,1-diiodocyclohexane ) suggests that this compound could be synthesized via nucleophilic substitution of cyclohexanone dibromide with butoxide ions.

- Stability Studies : Further research is needed to evaluate the hydrolytic stability of this compound under acidic or basic conditions, building on methods used for difluoroallenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。